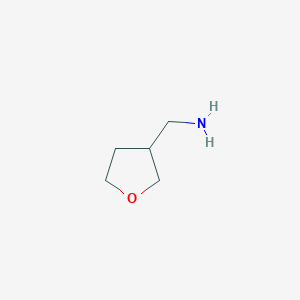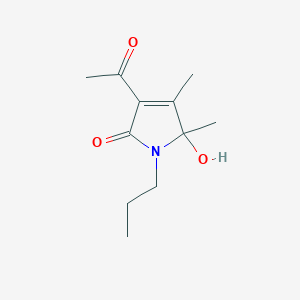
tert-Butyl (3-aminopyridin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (3-aminopyridin-4-yl)carbamate (also known as TBC) is an organic compound used in a variety of scientific applications. It is a crystalline, white solid that is soluble in water and organic solvents. TBC is a versatile compound with a wide range of applications in laboratory experiments, such as organic synthesis, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Chromones and Pyrimidines : The compound is used in photoredox-catalyzed aminations, facilitating the assembly of 3-aminochromones and further transformations to construct amino pyrimidines. This method broadens the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Preparation of Substituted Imidazo[4,5-c]pyridin-2-ons : The compound is crucial in the synthesis of 6-substituted imidazo[4,5-c]pyridin-2-ons, which are derived from 4-aminopyridine. This process involves protection as alkyl carbamates and subsequent nitration (Bakke et al., 2003).
Halogen Bonding in Crystal Structures : tert-Butyl (3-aminopyridin-4-yl)carbamate forms part of the isostructural family of compounds used in crystallography, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis of Natural Product Jaspine B : It serves as an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Development of Histamine H4 Receptor Ligands : The compound is utilized in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, showing potential in anti-inflammatory and pain treatment (Altenbach et al., 2008).
Metalation and Alkylation Studies : Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes showcases their ability to undergo metalation between nitrogen and silicon, leading to α-functionalized α-amino silanes (Sieburth et al., 1996).
Synthesis of Biologically Active Compounds : The compound is an important intermediate in synthesizing omisertinib (AZD9291), showcasing its role in developing therapeutically relevant molecules (Zhao et al., 2017).
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
The biochemical properties of Tert-Butyl (3-aminopyridin-4-yl)carbamate are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound can influence various types of cells and cellular processes. It has been shown to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple steps. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminopyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,11H2,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAXTPFOVJAXHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455053 |
Source


|
| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183311-28-6 |
Source


|
| Record name | tert-Butyl (3-aminopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(Boc-amino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What do the DFT investigations reveal about the electronic structure and nonlinear optical properties of 3-Amino-4-(Boc-amino)pyridine?
A: Although the abstracts provided do not contain specific data, DFT (Density Functional Theory) investigations are commonly used to predict electronic properties and molecular behavior. In the context of these papers [, ], the DFT studies likely aimed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














